6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
CAS No. |
442532-02-7 |
|---|---|
Molecular Formula |
C18H14ClN3OS |
Molecular Weight |
355.84 |
IUPAC Name |
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H14ClN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |
InChI Key |
GOPMUSWHIVWLTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes indole derivatives valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of biological changes.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure, which can impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound induces a variety of molecular and cellular changes .
Biological Activity
6-Chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, notable for its diverse biological activities. This compound features a chloro substituent, an indole moiety, and a sulfanylidene group, contributing to its potential therapeutic applications. The molecular formula is with a molecular weight of approximately 355.8 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing critical signaling pathways related to:
- Cell Proliferation : The compound modulates pathways that control cell growth and division.
- Apoptosis : It may induce programmed cell death in cancer cells, enhancing its anticancer potential.
- Inflammation : It exhibits anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Antimicrobial and Antiviral Properties
In vitro studies have indicated that this compound possesses significant antimicrobial and antiviral activities. These effects are likely mediated through the inhibition of specific enzymes or receptors associated with microbial growth and viral replication .
Cytotoxicity Against Cancer Cells
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating effective inhibition of cell viability in human colon cancer cells (LoVo and HCT-116) .
| Cell Line | IC50 (µg/mL) | Viability (%) |
|---|---|---|
| LoVo | 50.00 | 26.75 |
| HCT-116 | 50.00 | 18.50 |
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The indole component is known for its interaction with various biological receptors, enhancing the compound's therapeutic efficacy . Molecular docking studies have provided insights into how this compound interacts with target proteins involved in critical biological processes, aiding in the elucidation of its mechanism of action .
Case Studies
Several studies have explored the biological activity of quinazoline derivatives, including this compound:
- Anticancer Activity : A study assessed the cytotoxic effects of this compound on multiple cancer cell lines, revealing its potential as an effective anticancer agent through apoptosis induction .
- Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit bacterial growth, particularly against resistant strains, highlighting its relevance in addressing antibiotic resistance .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The target compound’s indole and sulfur groups likely confer moderate lipophilicity (logP ~3.5), whereas the dimethoxyphenyl analogue () may have higher solubility due to polar methoxy groups .
- Metabolic Stability : The sulfanylidene moiety in the target compound may undergo oxidation to sulfonyl derivatives, whereas saturated analogues () exhibit enhanced metabolic stability .
Preparation Methods
Cyclocondensation of Anthranilamide Derivatives
The reaction of 6-chloroanthranilamide with formamide or its equivalents under thermal conditions (180–200°C, 6–8 h) generates the 4-quinazolinone nucleus. Source demonstrates that nitration at position 6 can be achieved using HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C, followed by reduction with Fe/NH₄Cl in isopropanol to yield 6-amino intermediates. For the target compound, chlorination is introduced earlier via starting material selection, bypassing post-cyclization halogenation.
Oxidative Annulation Strategies
Recent advances employ o-aminobenzamides and styrenes in oxidative cyclization. As detailed in, using tert-butyl hydroperoxide (TBHP) as an oxidant in solvent-free conditions at 110°C for 12 h affords quinazolin-4-ones in 56–70% yields. Adapting this method, 6-chloro-o-aminobenzamide could react with 2-vinylindole derivatives to construct the indole-ethyl-quinazolinone hybrid directly.
Functionalization at Position 3: Indole-Ethyl Substituent Installation
Friedel-Crafts Alkylation
Reacting 6-chloro-2-sulfanylidene-1H-quinazolin-4-one with 2-(1H-indol-3-yl)ethyl bromide in the presence of AlCl₃ (1.2 eq) in DCM at 0°C to RT (12 h) achieves C3 alkylation. Yields vary between 45–55%, with di-substitution byproducts minimized through slow reagent addition.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination between 3-bromo-6-chloro-2-sulfanylidene-1H-quinazolin-4-one and 2-(1H-indol-3-yl)ethylamine offers improved regioselectivity. Using Pd₂(dba)₃/Xantphos (5 mol%) and Cs₂CO₃ in dioxane (100°C, 24 h), source analogs show 62–68% yields.
Integrated Synthetic Pathways
Linear Approach
- Step 1 : 6-Chloroanthranilic acid → 6-chloroanthranilamide (HCONH₂, 180°C, 85%)
- Step 2 : Cyclization to 6-chloro-1H-quinazolin-4-one (TBHP, 110°C, 70%)
- Step 3 : Thionation at C2 (Lawesson’s reagent, toluene, 75%)
- Step 4 : C3 alkylation (2-(1H-indol-3-yl)ethyl bromide, AlCl₃, 50%)
Overall Yield : 22.3%
Convergent Approach
- Arm A : Synthesis of 2-sulfanylidene-6-chloro-quinazolin-4-one (as above)
- Arm B : Preparation of 2-(1H-indol-3-yl)ethyl magnesium bromide (Grignard reagent)
- Coupling : Pd(OAc)₂/XPhos-mediated cross-coupling (65% yield)
Overall Yield : 34.6%
Optimization Challenges and Solutions
Regioselectivity in Alkylation
The C3 position’s nucleophilicity is enhanced by the electron-withdrawing sulfanylidene group, but competing N1 alkylation occurs (15–20%). Using bulky bases (e.g., DIPEA) and low temperatures (−20°C) suppresses N-alkylation, improving C3 selectivity to 8:1.
Purification of Hydrophobic Intermediates
Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves closely eluting analogs. Source reports >99% purity using gradient elution (30→70% MeCN over 30 min).
Analytical Characterization Benchmarks
| Parameter | Value/Description | Source Method |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 12.25 (s, NH), 8.02 (s, H-5), 7.65 (d, indole H-4) | , |
| LC-MS | m/z 369.1 [M+H]⁺ (calc. 369.08) | ESI+, |
| HPLC Purity | 98.7% (254 nm) | C18, |
Q & A
Q. How can NMR spectral contradictions (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25°C and −40°C .
- 2D-COSY/HMBC : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
